Cas no 2309467-83-0 (2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid)

2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid is a specialized heterocyclic compound featuring a 1,2-oxazinan-4-yl core functionalized with a 2-bromopyridin-3-yl group and a benzyloxycarbonyl (Cbz) protecting group. The acetic acid moiety enhances its solubility and reactivity, making it suitable for further derivatization in synthetic applications. The presence of a bromopyridine unit offers potential for cross-coupling reactions, while the Cbz group provides selective deprotection capabilities. This compound is valuable in medicinal chemistry and drug discovery, particularly for constructing complex scaffolds or intermediates in targeted synthesis. Its well-defined structure and functional group diversity make it a versatile building block for advanced organic transformations.
2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid structure
2309467-83-0 structure
Product name:2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
CAS No:2309467-83-0
MF:C19H19BrN2O6
MW:451.267964601517
CID:6024750
PubChem ID:165739567

2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-7429437
    • 2309467-83-0
    • 2-({2-[(benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
    • 2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
    • Inchi: 1S/C19H19BrN2O6/c20-17-15(7-4-9-21-17)19(27-12-16(23)24)8-10-28-22(13-19)18(25)26-11-14-5-2-1-3-6-14/h1-7,9H,8,10-13H2,(H,23,24)
    • InChI Key: JXFIRKDKLMUCFS-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CN=1)C1(CN(C(=O)OCC2C=CC=CC=2)OCC1)OCC(=O)O

Computed Properties

  • Exact Mass: 450.04265g/mol
  • Monoisotopic Mass: 450.04265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 98.2Ų

2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7429437-2.5g
2-({2-[(benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
2309467-83-0 95.0%
2.5g
$4117.0 2025-03-11
Enamine
EN300-7429437-0.1g
2-({2-[(benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
2309467-83-0 95.0%
0.1g
$1849.0 2025-03-11
Enamine
EN300-7429437-0.5g
2-({2-[(benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
2309467-83-0 95.0%
0.5g
$2017.0 2025-03-11
Enamine
EN300-7429437-1.0g
2-({2-[(benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
2309467-83-0 95.0%
1.0g
$2101.0 2025-03-11
Enamine
EN300-7429437-5.0g
2-({2-[(benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
2309467-83-0 95.0%
5.0g
$6092.0 2025-03-11
Enamine
EN300-7429437-0.25g
2-({2-[(benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
2309467-83-0 95.0%
0.25g
$1933.0 2025-03-11
Enamine
EN300-7429437-0.05g
2-({2-[(benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
2309467-83-0 95.0%
0.05g
$1764.0 2025-03-11
Enamine
EN300-7429437-10.0g
2-({2-[(benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid
2309467-83-0 95.0%
10.0g
$9032.0 2025-03-11

2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid Related Literature

Additional information on 2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid

2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic Acid: A Comprehensive Overview

2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid, identified by the CAS number 2309467-83-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a 1,2-oxazinan ring system substituted with a benzyloxy carbonyl group and a 2-bromopyridinyl moiety. The presence of these functional groups makes it a versatile molecule for further chemical modifications and explorations.

The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, cyclizations, and protecting group strategies. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis pathway, improving both yield and purity. For instance, researchers have employed transition metal catalysts to facilitate key transformations, such as the formation of the oxazinan ring. These innovations not only enhance the efficiency of the synthesis process but also pave the way for large-scale production if required.

The structural complexity of this compound renders it highly functional in various applications. In the field of pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive molecules. Its oxazinan ring system is particularly interesting due to its potential to act as a scaffold for drug design. Recent studies have explored its role in the development of anticancer agents, where its ability to modulate specific cellular pathways has shown promising results.

In addition to its pharmaceutical applications, this compound has found utility in material science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of semiconducting polymers. Researchers have investigated its ability to participate in self-assembling structures, which could be exploited for creating novel materials with tailored properties.

The safety and toxicity profile of this compound are critical considerations for its application in therapeutic contexts. Recent toxicological studies have focused on assessing its potential cytotoxicity and genotoxicity. These studies employ advanced techniques such as in vitro cell culture models and computational toxicology to predict and evaluate risks associated with exposure. Initial findings suggest that while the compound exhibits some cytotoxic effects at high concentrations, further optimization could mitigate these issues.

In conclusion, 2-({2-[(Benzyloxy)carbonyl]-4-(2-bromopyridin-3-yl)-1,2-oxazinan-4-yl}oxy)acetic acid (CAS No. 2309467-83-0) stands out as a multifaceted molecule with diverse applications across chemistry and pharmacology. Its complex structure provides ample opportunities for further research and development, particularly in drug discovery and materials science. As ongoing studies continue to unravel its potential, this compound is poised to play a significant role in advancing both academic and industrial endeavors.

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